Pseudoaconitine

Description

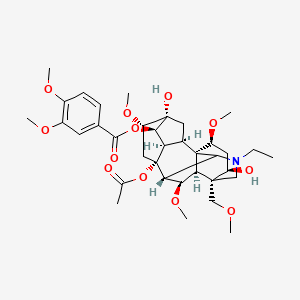

Structure

3D Structure

Propriétés

Formule moléculaire |

C36H51NO12 |

|---|---|

Poids moléculaire |

689.8 g/mol |

Nom IUPAC |

[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |

Clé InChI |

YVPYMQHYESYLIR-CERQHTHQSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES isomérique |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES canonique |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Synonymes |

pseudaconine pseudaconitine |

Origine du produit |

United States |

Natural Occurrence and Biosynthesis of Pseudoaconitine

Botanical Sources and Ethnobotanical Context in Research

Pseudoaconitine is notably present in high quantities in the roots of specific Aconitum species. These plants have a long history of use in traditional medicine systems, although their potent toxicity necessitates careful processing.

Pseudoaconitine is found in significant concentrations in the tuberous roots of Aconitum ferox, also known as Indian Monkshood, and Aconitum balfourii. wikipedia.orgacademicjournals.org Another species, Aconitum deinorrhizum, also contains pseudoaconitine as one of its main alkaloids in air-dried roots. phytopharmajournal.com

These Aconitum species are predominantly distributed across East Asia, including the Himalayan regions. wikipedia.orgacademicjournals.org In India, the genus is represented by approximately 24 species, primarily found in the subalpine and alpine zones of the Himalayas, extending from Kashmir to Uttarakhand and into the hills of Assam. academicjournals.orgnih.govdocsdrive.com Their natural habitats often include shady slopes and wet alpine environments, typically at altitudes ranging from 3000 to 4200 meters. academicjournals.orgphytopharmajournal.com

Table 1: Aconitum Species Containing Pseudoaconitine and Their Distribution

| Species Name | Primary Location of Pseudoaconitine | Geographical Distribution | Habitat Characteristics |

| Aconitum ferox | Roots | East Asia, Himalayas | Not explicitly detailed, but generally alpine/subalpine |

| Aconitum balfourii | Tuberous roots (0.4-0.5%) | Kumaon and Garhwal Himalayas | Shady slopes, 3000-4200 m altitudes academicjournals.org |

| Aconitum deinorrhizum | Air-dried roots | Western Himalayas | Sub-alpine and alpine zones, 2400-4500 m altitudes phytopharmajournal.com |

The complex structures of diterpenoid alkaloids (DAs), including pseudoaconitine, make in vitro synthesis challenging, thus plants remain the primary source for research samples. frontiersin.org Research on Aconitum species often involves micropropagation techniques to obtain plant material. For instance, studies on Aconitum ferox have established efficient micropropagation protocols using root explants of in vitro-germinated plantlets, achieving a 70% survival rate when transplanted to greenhouses. gbpihed.gov.in Similarly, Aconitum carmichaelii has shown optimal root formation in MS medium supplemented with indole-3-acetic acid (IAA). gbpihed.gov.in

While specific extraction methodologies for pseudoaconitine for research samples are not detailed in the provided information, general alkaloid extraction from Aconitum roots is a common practice for metabolomic and transcriptomic analyses. Traditional processing methods of Aconitum tubers, such as those involving Hezi decoction, Qingke wine, and Zanba, are known to reduce the toxicity of DAs while preserving their efficacy, indicating a historical understanding of chemical modification through preparation. frontiersin.org

Species Distribution and Habitat Research

Enzymatic Pathways and Precursor Incorporation Studies

The biosynthesis of diterpenoid alkaloids (DAs) in Aconitum species is a complex process involving the initial formation of a diterpene scaffold, followed by nitrogen incorporation and extensive modifications. biorxiv.org These modifications are carried out by various enzymes, including oxygenases, acyltransferases, and methyltransferases. biorxiv.org

The diterpenoid backbone, a foundational structure for DAs, is derived from isopentenyl diphosphate (B83284) (IPP) through both the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, leading to the production of geranylgeranyl diphosphate (GGPP). mdpi.comnih.gov C20-diterpenoid alkaloids are considered precursors to other types of DAs, including the C19-type to which pseudoaconitine belongs. researchgate.net

Recent research has identified atisinium as a key bioactive diterpenoid alkaloid and a potential intermediate in the biosynthesis of more complex DAs. biorxiv.orgbiorxiv.org Studies have also demonstrated that ethanolamine (B43304) is the preferred substrate for certain reductases and serves as the primary nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum plants. biorxiv.orgnih.gov Lycoctonine, another plant alkaloid, is recognized as a precursor to the ABC ring system of taxoids and is found in Aconitum and Delphinium species. wikipedia.orgwikidata.orglatoxan.com

Research has begun to characterize key enzymes involved in DA biosynthesis. In the MEP pathway, 1-deoxy-d-xylulose-5-phosphate synthase (DXS) is recognized as a rate-limiting enzyme, with studies identifying a partial cDNA encoding the DXS1 domain in Aconitum balfourii. researchgate.net

Functional characterization of diterpene synthases (diTPSs) in Aconitum species has revealed a diverse array of enzymes. These include:

Seven class II diTPSs identified as ent-copalyl diphosphate (ent-CPP) synthases. researchgate.net

Three other synthases that generate ent-8,13-CPP, 8,13-CPP, and 8α-hydroxy-CPP. researchgate.net

Four class I kaurene synthases-like (KSLs) that react with ent-CPP to yield ent-kaurene (B36324). researchgate.net

Three KSLs that react with both ent-CPP and ent-8,13-CPP to produce ent-atiserene. researchgate.net

AsiKSL2-1, which reacts with 8α-hydroxy-CPP to produce Z-abienol. researchgate.net

Transcriptomic analyses in Aconitum pendulum have identified candidate enzyme genes related to DA synthesis. Specifically, ApCYP1, ApCYP72, and ApCYP256 may be involved in turupellin accumulation, while ApBAHD9, ApBAHD10, and ApBAHD12 are positively associated with aconitine (B1665448) accumulation. frontiersin.orgfrontiersin.org Furthermore, genes involved in diterpenoid skeleton formation tend to be highly expressed in flowers, whereas those related to DA skeleton formation and subsequent modifications are more highly expressed in leaf and stem tissues. frontiersin.orgfrontiersin.org

Table 2: Identified Enzymes and Their Roles in Aconitum Diterpenoid Alkaloid Biosynthesis

| Enzyme Type / Gene Name | Function / Associated Metabolite | Aconitum Species Studied | Reference |

| DXS1 | Rate-limiting enzyme in MEP pathway | Aconitum balfourii | researchgate.net |

| ent-CPP synthases | Produce ent-copalyl diphosphate | Various Aconitum species | researchgate.net |

| ent-8,13-CPP synthases | Produce ent-8,13-CPP | Various Aconitum species | researchgate.net |

| 8,13-CPP synthases | Produce 8,13-CPP | Various Aconitum species | researchgate.net |

| 8α-hydroxy-CPP synthases | Produce 8α-hydroxy-CPP | Various Aconitum species | researchgate.net |

| KSLs (Class I) | React with ent-CPP to yield ent-kaurene | Various Aconitum species | researchgate.net |

| KSLs (Class I) | React with ent-CPP and ent-8,13-CPP to produce ent-atiserene | Various Aconitum species | researchgate.net |

| AsiKSL2-1 | Reacts with 8α-hydroxy-CPP to produce Z-abienol | Not specified, Aconitum genus | researchgate.net |

| ApCYP1, ApCYP72, ApCYP256 | Related to turupellin accumulation | Aconitum pendulum | frontiersin.orgfrontiersin.org |

| ApBAHD9, ApBAHD10, ApBAHD12 | Positively associated with aconitine accumulation | Aconitum pendulum | frontiersin.orgfrontiersin.org |

| Cytochrome P450s, Aminotransferases | Facilitate activation of diterpenes and nitrogen insertion | Aconitum vilmorinianum | jipb.net |

Whole-genome resequencing and multi-omics analyses have provided insights into the genetic basis of diterpenoid alkaloid biosynthesis in Aconitum species. In Aconitum vilmorinianum, a high-quality, pseudochromosome-level genome assembly has been achieved, facilitating the identification of several genes involved in DA biosynthesis. jipb.netresearchgate.net These identified genes include those encoding ent-kaurene oxidases and aminotransferases, which are crucial for activating diterpenes and inserting nitrogen atoms into the diterpene skeletons, thereby mediating the transformation of diterpenes into DAs. jipb.netresearchgate.net

Research has identified 47 DA biosynthesis genes that are highly associated with the specialization of DAs. nih.govresearchgate.net Furthermore, genetic variations, such as 616 significant Single Nucleotide Polymorphisms (SNPs) and 105 significant Insertions and Deletions (InDels) within these genes, have been found to differentiate Aconitum vilmorinianum from Aconitum weixiense. nih.govresearchgate.net These findings contribute to understanding the evolutionary origin and diversification of DA biosynthesis pathways within the Aconitum genus. jipb.netresearchgate.net

Characterization of Rate-Limiting Enzymes

Environmental and Developmental Factors Influencing Biosynthesis

The production and accumulation of pseudoaconitine and other alkaloids in Aconitum species are influenced by a range of environmental and developmental factors. These factors can significantly impact the plant's metabolic processes, including the synthesis of secondary metabolites.

Environmental FactorsEnvironmental conditions such as temperature, light intensity, altitude, and photoperiod can affect the alkaloid content in Aconitum plantsupit.ro. The physiological development of plants is directly linked to environmental parameters, including the availability of water and nutrients, which in turn influence the synthesis of secondary metabolitesijcs.ro.

Studies comparing Aconitum balfourii grown under different conditions have shown variations in pseudoaconitine content. Plants cultivated in a greenhouse exhibited slightly higher pseudoaconitine levels compared to those grown naturally. ijcs.ro

Table 1: Pseudoaconitine Content in Aconitum balfourii Under Different Growth Conditions ijcs.ro

| Growth Condition | Pseudoaconitine Content (%) |

| Natural Grown | 0.49 |

| Greenhouse Grown | 0.51 |

It has been observed that wild plants of Aconitum ferox possess significantly higher total phenolic content and total flavonoid content compared to in vitro grown plants gbpihed.gov.in. This difference is attributed to the stress conditions encountered in their natural habitat, such as high elevation, exposure to UV radiation, and extreme cold winters, which can induce the synthesis of secondary metabolites gbpihed.gov.in. However, it is important to note that one study found no direct correlation between the alkaloidal content (including pseudoaconitine) in A. heterophyllum and A. balfourii and altitudinal variation scialert.net. These findings highlight the complex interplay between environmental stimuli and the plant's metabolic responses.

Structure Activity Relationship Sar Studies of Pseudoaconitine and Its Analogs

Identification of Pharmacophoric Elements in Pseudoaconitine Structure

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. nih.govscience.gov For pseudoaconitine and related aconitine-type alkaloids, the key pharmacophoric elements are distributed across its complex diterpenoid skeleton.

Computational and experimental studies have identified several crucial regions for activity:

The Diester Moiety : The presence of two ester groups, specifically an acetyl group at the C8 position and a veratroyl (3,4-dimethoxybenzoyl) group at the C14 position, is a primary determinant of the molecule's potent biological activity. researchgate.netresearchgate.net

The Polycyclic Core : The rigid hexacyclic norditerpenoid skeleton acts as a scaffold, holding the functional groups in a precise three-dimensional orientation required for receptor binding.

Key Oxygenated Substituents : Hydroxyl and methoxy (B1213986) groups at various positions on the skeleton, particularly the hydroxyl group at C13, contribute to the molecule's interaction with its biological targets. nih.govfrontiersin.org

The Alkylamino Group : A tertiary amine, typically an N-ethyl group, within the A/E ring system is vital for receptor affinity and activity. researchgate.netfrontiersin.org

In essence, the pharmacophore of pseudoaconitine can be described as a specific spatial arrangement of hydrogen bond acceptors (ester and hydroxyl oxygens), a hydrophobic aromatic region (the veratroyl group), and a protonatable nitrogen atom held in a fixed conformation by the rigid carbon framework. nih.gov

Impact of Specific Functional Group Modifications on Biological Activity

Systematic modification of the functional groups on the pseudoaconitine scaffold has provided significant insight into their respective roles in its biological activity. The diester diterpenoid alkaloids (DDAs), such as pseudoaconitine, are generally the most active and toxic compounds in this class. thieme-connect.deresearchgate.net

The hydroxyl groups on the aconitine-type skeleton are important for activity. SAR studies on related compounds have indicated that the hydroxyl group at C13 is a crucial element for the anti-proliferative activity of lipo-diterpenoid compounds. mdpi.comhebmu.edu.cn The presence of a hydroxyl group at C15 has also been noted as an important structural feature for the cardiac activities of some C19-diterpenoid alkaloids. researchgate.net Conversely, methylation of the hydroxyl group at C1 has been shown to decrease the potency of some analogs. wikipedia.org

The ester linkages at C8 and C14 are arguably the most critical features for the high potency of pseudoaconitine and its relatives like aconitine (B1665448). researchgate.netresearchgate.net

Diester vs. Monoester vs. Alcohol : The toxicity and activity are highly dependent on the esterification pattern. Diester alkaloids (DDAs) like pseudoaconitine are the most potent. researchgate.netresearchgate.net Hydrolysis of the acetyl group at C8 leads to significantly less toxic monoester diterpenoid alkaloids (MDAs), such as benzoylaconine (B606023). researchgate.net Further hydrolysis of the benzoyl/anisoyl group at C14 results in alcohol amine diterpenoid alkaloids (e.g., aconine), which are thousands of times less toxic. researchgate.net This dramatic decrease in activity underscores the essential role of the diester arrangement in the pharmacophore.

Modification of the C8-Ester : Replacing the C8-acetyl group with long-chain fatty acid esters (lipo-alkaloids) has been shown to modulate biological activity. mdpi.comhebmu.edu.cn SAR studies revealed that introducing a "lipo" group at the C8 position can lead to a significant increase in anti-proliferative activity against certain cancer cell lines. mdpi.comhebmu.edu.cn The proper length and presence of double bonds in the C8 fatty acid chain were found to be favorable for enhancing this activity. mdpi.com

| Compound/Analog Type | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pseudoaconitine/Aconitine (DDA) | C8-acetyl, C14-veratroyl/benzoyl | High activity/toxicity | researchgate.netresearchgate.net |

| Benzoylaconine-type (MDA) | Hydrolysis of C8-acetyl group | ~200-fold less toxic than DDA | researchgate.net |

| Aconine-type (Alcohol Amine) | Hydrolysis of both C8 and C14 esters | >1000-fold less toxic than DDA | researchgate.net |

| Lipo-alkaloids | Replacement of C8-acetyl with long-chain fatty acid | Modulated activity; can increase anti-proliferative effects | mdpi.comhebmu.edu.cn |

The nitrogen atom within the heterocyclic ring system is another key feature. It is typically a tertiary amine substituted with an ethyl group (N-CH2CH3). frontiersin.org This group is considered crucial for receptor binding, likely due to its ability to become protonated at physiological pH, forming a cationic head that interacts with anionic sites on the target receptor. nih.gov SAR studies have highlighted the importance of the N-ethyl group for maintaining analgesic activity. hebmu.edu.cn Metabolic N-dealkylation is a known metabolic pathway that can attenuate or alter the pharmacological activity of the parent drug. nih.gov

Ester Linkage Modifications

Stereochemical Influences on Molecular Recognition and Activity

The C19-diterpenoid alkaloids are characterized by their extreme structural complexity, featuring a rigid, fused hexacyclic ring system with numerous contiguous stereocenters. researchgate.net Pseudoaconitine itself possesses 12 such stereocenters, leading to a well-defined three-dimensional structure that is critical for its biological activity.

The absolute configuration of these stereocenters dictates the precise spatial orientation of the pharmacophoric elements—the ester groups, hydroxyls, and the amine. Even minor changes in stereochemistry can lead to significant differences in biological activity by altering how the molecule fits into its binding site. thieme-connect.de

Conformational analyses of norditerpenoid alkaloids reveal that the fused ring system is not static. The A/E-rings, which form an azabicyclo[3.3.1]nonane system, typically exist in twisted-chair or twisted-boat conformations. rsc.orgmdpi.com The specific conformation can be influenced by factors such as substitution patterns on the rings and protonation of the nitrogen atom. researchgate.netmdpi.com For instance, the A-rings of alkaloids with a 1α-hydroxyl group tend to adopt a twisted-boat conformation, stabilized by an intramolecular hydrogen bond to the nitrogen atom. rsc.org This fixed, complex conformation ensures that the functional groups are presented to the biological target in a very specific manner, which is essential for molecular recognition and subsequent activity.

Computational Approaches to SAR Elucidation

To better understand the complex relationship between the three-dimensional structure of pseudoaconitine analogs and their biological activity, computational methods are frequently employed. frontiersin.org Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights.

3D-QSAR : This method establishes a mathematical correlation between the biological activity of a series of compounds and their 3D properties, such as steric and electrostatic fields. mdpi.com For aconitine-type alkaloids, 3D-QSAR models have been developed to explain the quantitative relationship between structural modifications and analgesic or other activities. These models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of new, more potent, or selective analogs.

Molecular Docking : This technique simulates the binding of a ligand (like pseudoaconitine) into the active site of a target receptor (such as a voltage-gated sodium channel). Docking studies help to predict the binding orientation and affinity of the molecule, highlighting key interactions like hydrogen bonds and hydrophobic contacts between the alkaloid and the receptor's amino acid residues. For diterpenoid alkaloids, docking has been used to rationalize the importance of specific functional groups and to explore the mechanism of action at a molecular level. frontiersin.org

These computational tools are invaluable for rationalizing existing SAR data and for the prospective design of novel derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create predictive models that link the structural or property-based features of a set of compounds to their biological activities. nih.govmdpi-res.com The primary objective in developing a QSAR model is to identify a set of molecular descriptors that can quantify variations in the structural attributes of molecules and correlate them with a specific biological endpoint. nih.gov This approach is instrumental in drug discovery for predicting the activity of new chemical entities, understanding the mechanisms of action, and guiding the design of more potent and selective compounds. mdpi-res.com

In the context of diterpenoid alkaloids, QSAR studies have been employed to understand the complex relationship between their structures and biological effects. For instance, a study focusing on the antitumor properties of C-8 long-chain fatty acid esters of aconitine-type alkaloids, including derivatives of pseudoaconitine, successfully developed a 3D-QSAR model. researchgate.net This model utilized five 3D descriptors and yielded a strong correlation, with a coefficient of determination (R²) of 0.814. researchgate.net Such a model provides an effective framework for understanding the observed antitumor properties and can be adopted for the rational development of more effective lead structures. researchgate.net Other QSAR analyses have also been performed on alkaloids from Aconitum and Delphinium species to investigate structure-toxicity relationships, further highlighting the utility of this approach in characterizing the biological profiles of these complex natural products. mdpi.com

Molecular Docking and Ligand Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a receptor's binding site. nih.govfrontiersin.org This method generates various possible conformations, or "poses," of the ligand within the binding pocket and uses scoring functions to rank them, providing valuable insights into the molecular interactions that stabilize the complex. nih.gov

However, traditional docking protocols often treat the receptor as a rigid entity, which does not fully represent the dynamic nature of biological systems. nih.govfrontiersin.org To overcome this limitation, molecular dynamics (MD) simulations are frequently integrated with docking studies. nih.gov MD simulations model the dynamic behavior of the entire system—ligand, protein, and solvent—over time, allowing for flexibility in both the ligand and the receptor. frontiersin.org

The combination of docking and MD provides a more accurate and detailed understanding of the ligand binding process. nih.gov MD can be used a posteriori to the docking process to refine the predicted binding poses, calculate more robust interaction energies, and explore the stability of the ligand-receptor complex. nih.gov Research has shown that MD simulations are capable of discriminating between correct binding poses and computationally generated "decoy" poses that may receive favorable scores from docking algorithms alone. nih.gov A key metric in these simulations is the analysis of hydrogen bond occupancy; stable, high-occupancy hydrogen bonds are critical for validating docking poses and indicate a stable binding interaction. mdpi.com For complex alkaloids like pseudoaconitine and its analogs, these advanced computational methods are essential for elucidating their binding mechanisms at specific molecular targets, such as ion channels or enzymes, and for guiding further drug design. mdpi.com

Design and Synthesis of Novel Pseudoaconitine Analogs for SAR Probing

The design and synthesis of novel analogs are a cornerstone of Structure-Activity Relationship (SAR) studies, allowing researchers to systematically probe how modifications to a lead compound's structure affect its biological activity. researchgate.net This approach is critical for identifying the key pharmacophoric elements responsible for a molecule's effects.

In the study of aconitine-type alkaloids, researchers have synthesized various analogs to explore their SAR. One notable area of investigation involves the preparation of C-8 long-chain fatty acid esters of norditerpenoid alkaloids, using parent compounds such as pseudoaconitine. researchgate.net These syntheses were achieved by heating the alkaloids with a specific fatty acid under vacuum. researchgate.net

The subsequent biological evaluation of these novel analogs has yielded significant insights. For example, a series of lipo-diterpenoid compounds derived from aconitine-type alkaloids were tested for their anti-proliferative activity against the MCF-7/ADR (doxorubicin-resistant) breast cancer cell line. researchgate.net The SAR studies from this research indicated that the 3-OH group, a lipophilic ester at the C-8 position, and a benzene (B151609) ring at the C-14 position were crucial elements for the observed anti-proliferative activity. researchgate.net Several of the synthesized analogs demonstrated excellent activity, with IC₅₀ values significantly lower than the standard chemotherapeutic agents etoposide (B1684455) and doxorubicin (B1662922). researchgate.net The most potent compound from this series proved to be 13.5 times more active than etoposide and 25.7 times more active than doxorubicin against the resistant cell line, underscoring the potential of rational analog design. researchgate.net

Table 1: Comparative Anti-proliferative Activity of a Lead Analog Against MCF-7/ADR Cells

| Compound | IC₅₀ (μM) researchgate.net |

|---|---|

| Lead Analog (Compound 19) | 2.63 |

| Etoposide | 35.48 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Pseudoaconitine |

| Aconitine |

| Delphinine |

| Delphisine |

| Falconerine-8-acetate |

| Mesaconitine (B191843) |

| Etoposide |

Molecular and Cellular Mechanisms of Pseudoaconitine Action

Interaction with Voltage-Gated Ion Channels

Pseudoaconitine's interaction with voltage-gated ion channels is a cornerstone of its mechanism of action. researchgate.net These channels are critical for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. kenhub.com

Pseudoaconitine is known to significantly interact with voltage-gated sodium channels, which are proteins in the cell membranes of excitable tissues such as cardiac and skeletal muscles and neurons. researchgate.netwikipedia.org It binds to these channels, causing them to remain open for a longer duration. smolecule.com This prolonged open state prevents the normal repolarization of the neuronal membrane, leading to sustained depolarization and an increased excitability of neurons. smolecule.com This mechanism is a primary contributor to its excitatory effects on neuronal activity. smolecule.com

Studies have indicated that related Aconitum alkaloids can have varying affinities for different sodium channel subtypes. For instance, aconitine (B1665448), a structurally similar compound, binds to neurotoxin binding site 2 on the alpha subunit of the voltage-gated sodium channel. wikipedia.org This binding leads to a persistent activation of the channel, preventing its conformational change from the active to the inactive state. wikipedia.org While specific studies on pseudoaconitine's affinity for all Nav1.x subtypes are not extensively detailed in the provided results, the general mechanism of prolonging the open state of sodium channels is a key aspect of its toxicity. smolecule.com The persistent influx of sodium ions disrupts the normal action potential, leading to the continuous stimulation of muscles and nerves. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai

Table 1: Effects of Aconitum Alkaloids on Voltage-Gated Sodium Channels

| Alkaloid | Effect on Sodium Channels | Consequence |

|---|---|---|

| Pseudoaconitine | Prolongs the open state smolecule.com | Sustained depolarization and increased neuronal excitability smolecule.com |

| Aconitine | Binds to neurotoxin binding site 2, keeping the channel open longer wikipedia.org | Prevents repolarization, leading to constant sodium influx wikipedia.org |

| Mesaconitine (B191843) | Acts as a Na+ activator, increasing intracellular Na+ mdpi.com | Increased neuronal and muscular excitability |

While the primary focus is often on sodium channels, aconitine alkaloids can also influence potassium and calcium channels. The sustained depolarization caused by the prolonged opening of sodium channels indirectly affects other ion channels. wikipedia.org The persistent depolarization leads to the opening of potassium channels as the cell attempts to repolarize by allowing potassium efflux. wikipedia.org

Furthermore, the significant change in membrane potential can also lead to the opening of voltage-gated calcium channels. wikipedia.org An influx of calcium ions into the cell can then trigger the release of neurotransmitters. wikipedia.org For instance, research on aconitine has shown that it can increase the permeability for calcium ions, stimulating the release of acetylcholine (B1216132). wikipedia.org While direct mechanistic studies on pseudoaconitine's interaction with specific potassium and calcium channel subtypes are less detailed, the downstream effects of sodium channel modulation are understood to impact the function of these channels. Some studies on related compounds have shown that they can block certain potassium channels, such as the hERG channel, though the tested compounds were largely inactive. researchgate.net

Modulatory Effects on Sodium Channels (e.g., Nav1.x subtypes)

Receptor Binding and Signaling Pathway Modulation

Beyond direct ion channel interactions, pseudoaconitine also influences cellular function through receptor binding and the modulation of intracellular signaling pathways.

Neuromodulators often exert their effects through G-protein coupled receptors (GPCRs), which activate intracellular signaling cascades that can modify the properties of ion channels and other cellular proteins. frontiersin.org While direct in-vitro studies detailing pseudoaconitine's binding to a wide array of specific GPCRs are not extensively available in the search results, the downstream effects on signaling pathways suggest such interactions occur. For example, studies on the related compound aconitine have shown it can activate the dopamine (B1211576) D1 receptor and inhibit the dopamine D2 receptor, both of which are GPCRs. researchgate.netnih.gov This interaction with dopamine receptors leads to the activation of the AC/cAMP/PKA pathway. researchgate.netnih.gov

Pseudoaconitine has been shown to affect several key intracellular signaling cascades, often leading to inflammatory responses or apoptosis.

MAPK and PI3K/Akt Signaling Pathways: Research has indicated that diterpenoid alkaloids from Aconitum species can inhibit MAPK and PI3K/Akt signaling pathways. researchgate.net These pathways are crucial for cell growth, proliferation, and survival. Inhibition of these pathways can suppress inflammatory responses. researchgate.net Some studies suggest that the anti-inflammatory mechanism of related compounds may be linked to the MAPK signaling pathways, specifically involving MAPK8 and MAPK14. researchgate.net

NF-κB Signaling Pathway: The NF-κB signaling pathway is a key regulator of inflammation. Some studies on related compounds have shown the ability to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. researchgate.net

p38 MAPK Signaling Cascade: In some contexts, related alkaloids can induce protective autophagy through the activation of the p38 MAPK signaling cascade. researchgate.net However, this pathway can also be involved in apoptosis. science.gov

Table 2: Intracellular Signaling Pathways Modulated by Aconitum Alkaloids

| Signaling Pathway | Effect of Aconitum Alkaloids | Cellular Outcome |

|---|---|---|

| MAPK/ERK | Inhibition researchgate.net | Suppression of inflammation researchgate.net |

| PI3K/Akt | Inhibition researchgate.net | Suppression of inflammation researchgate.net |

| NF-κB | Inhibition researchgate.net | Reduction of pro-inflammatory cytokines researchgate.net |

| p38 MAPK | Activation researchgate.net | Induction of protective autophagy or apoptosis researchgate.netscience.gov |

G-Protein Coupled Receptor (GPCR) Interactions (In Vitro Studies)

Neurotransmitter System Modulation (Cellular/Preclinical Context)

Pseudoaconitine significantly modulates various neurotransmitter systems, which is a key factor in its neurotoxicity.

One of the well-documented effects of pseudoaconitine is its role as a moderate inhibitor of acetylcholinesterase (AChE). smolecule.comwikipedia.org AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. wikipedia.org By inhibiting AChE, pseudoaconitine leads to an accumulation of acetylcholine, resulting in the constant stimulation of postsynaptic membrane receptors. wikipedia.orgxn--80aabqbqbnift4db.xn--p1airsc.org This overstimulation affects muscles, glands, and the central nervous system. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai The increased levels of acetylcholine can also be caused by the influx of calcium ions, which stimulates its release. wikipedia.org

Studies on related aconitum alkaloids have also shown effects on the dopaminergic system. Aconitine, for example, can alter the levels of dopamine and its metabolites by affecting genes and proteins related to its synthesis, storage, and degradation. researchgate.netnih.gov It has been shown to activate dopamine D1 receptors and inhibit D2 receptors, leading to an imbalance in dopamine homeostasis. researchgate.netnih.gov This suggests that pseudoaconitine may also have complex effects on the dopaminergic system, contributing to its neurological effects. ukzn.ac.za

Effects on Neurotransmitter Release and Reuptake Mechanisms

Pseudoaconitine has been shown to significantly modulate the levels of various neurotransmitters in the synaptic cleft, primarily through the inhibition of acetylcholinesterase and its influence on monoamine systems.

One of the well-documented effects of pseudoaconitine is its role as a moderate inhibitor of acetylcholinesterase (AChE). wikipedia.orgsmolecule.com AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid in the synaptic cleft, a crucial step for terminating cholinergic neurotransmission. wikipedia.orgduke.edu By inhibiting AChE, pseudoaconitine leads to an accumulation of ACh in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic acetylcholine receptors. wikipedia.orgsmolecule.com This continuous stimulation affects muscles, glands, and the central nervous system. wikipedia.org

The effects of related Aconitum alkaloids on other neurotransmitter systems have also been studied, providing insights into the potential actions of pseudoaconitine. For instance, aconitine, a closely related diterpenoid alkaloid, has been found to influence the release and reuptake of norepinephrine (B1679862) and dopamine. researchgate.netmdpi.com Studies on another related compound, mesaconitine, suggest it can act on the central noradrenergic and serotonin (B10506) systems, behaving similarly to norepinephrine reuptake inhibitors. nih.gov Research on aconitine has demonstrated that it can alter the levels of dopamine and its metabolites by regulating the expression of genes and proteins associated with dopamine synthesis, storage, degradation, and reuptake. nih.gov Specifically, Aconitum alkaloids can evoke dopamine release, which may induce oxidative stress and dysfunction in dopaminergic neurons. nih.gov While direct evidence for pseudoaconitine's impact on the reuptake of norepinephrine, dopamine, and serotonin is still emerging, the actions of its chemical relatives suggest a broader influence on monoaminergic systems. mdpi.comnih.govslideshare.net

Table 1: Effects of Pseudoaconitine and Related Alkaloids on Neurotransmitter Systems

| Compound | Neurotransmitter System | Mechanism of Action | Reference |

|---|---|---|---|

| Pseudoaconitine | Acetylcholine | Moderate inhibitor of acetylcholinesterase (AChE) | wikipedia.orgsmolecule.com |

| Aconitine | Dopamine | Alters levels and metabolism; evokes release | nih.gov |

| Mesaconitine | Norepinephrine | Acts as a reuptake inhibitor | nih.gov |

| Mesaconitine | Serotonin | Acts on the serotonin system | nih.gov |

Impact on Synaptic Plasticity in Research Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. mdpi.comwikipedia.org Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary experimental model for studying the cellular mechanisms of memory formation. wikipedia.orgscielo.br While direct studies on pseudoaconitine's effect on synaptic plasticity are limited, research on other Aconitum alkaloids provides valuable insights.

For example, studies on bulleyaconitine A, another C19-diterpenoid alkaloid, have shown that it can inhibit LTP at C-fiber synapses in the spinal dorsal horn, a synaptic model for pathological pain. nih.gov This suggests that some Aconitum alkaloids can modulate synaptic strength. Furthermore, research on mesaconitine indicates it may influence synaptic plasticity by increasing norepinephrine levels. nih.gov Norepinephrine is known to facilitate or induce LTP. nih.gov Given that N-methyl-D-aspartate (NMDA) receptors are crucial for the induction of many forms of LTP in the hippocampus, the modulation of neurotransmitter systems by Aconitum alkaloids could indirectly affect these plasticity mechanisms. nih.govnih.gov However, more direct experimental evidence is needed to fully elucidate the impact of pseudoaconitine on synaptic plasticity in various research models.

Cellular Electrophysiology and Membrane Dynamics Investigations

The primary mechanism of action for pseudoaconitine at the cellular level involves its interaction with voltage-gated sodium channels. smolecule.comresearchgate.net These channels are critical for the generation and propagation of action potentials in excitable cells like neurons. wikipedia.org Pseudoaconitine binds to these sodium channels, prolonging their open state and preventing the normal repolarization of the neuronal membrane. smolecule.com

This sustained influx of sodium ions leads to a persistent depolarization of the cell membrane. smolecule.comwikipedia.org Electrophysiological studies on the related alkaloid, aconitine, have demonstrated that this strong depolarization also increases the permeability of the membrane to potassium and calcium ions. wikipedia.org The resulting prolonged action potential and sustained depolarization can lead to a state of inexcitability in the neuron, effectively blocking further nerve impulse transmission. wikipedia.orgscience.gov

Table 2: Documented Electrophysiological Effects of Aconitum Alkaloids

| Alkaloid | Primary Ion Channel Target | Effect on Channel | Consequence for Membrane Potential | Reference |

|---|---|---|---|---|

| Pseudoaconitine | Voltage-gated Na+ channels | Prolongs open state | Sustained depolarization | smolecule.com |

| Aconitine | Voltage-gated Na+ channels | Persistent activation | Sustained depolarization | wikipedia.org |

| Aconitine | Voltage-gated K+ channels | Increased permeability (secondary to depolarization) | Repolarization (delayed) | wikipedia.org |

| Aconitine | Voltage-gated Ca2+ channels | Increased permeability (secondary to depolarization) | Ca2+ influx | science.gov |

| Lappaconitine | Voltage-gated Na+ channels | Inhibition | Blockade of depolarization | mdpi.com |

High-Throughput Screening for Novel Molecular Targets

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for their biological activity against a specific target or in a particular cellular pathway. researchgate.netnih.govmdpi.com This methodology is increasingly being applied to natural products, including plant-derived compounds, to identify new therapeutic leads and to elucidate their mechanisms of action by discovering their molecular targets. researchgate.netnih.govpnas.org

While HTS has been widely used for screening natural product libraries for various activities, such as antibacterial or immunomodulatory properties, specific HTS campaigns aimed at identifying novel molecular targets for pseudoaconitine have not been extensively reported in the available literature. researchgate.netnih.govmdpi.com The process of identifying the molecular targets of natural products is often challenging but crucial for understanding their full pharmacological profile. nih.gov Label-free methodologies, which measure the biophysical interactions between a compound and its target in their native states, are becoming increasingly important in this field. nih.gov

The application of advanced screening technologies to pseudoaconitine could reveal previously unknown interacting proteins and pathways, thereby expanding our understanding of its complex biological effects. Such studies would be invaluable for uncovering new potential applications or for better understanding its toxicological profile.

Synthetic Methodologies and Chemical Derivatization of Pseudoaconitine

Total Synthesis Strategies of Pseudoaconitine and Related Structures

While a completed total synthesis of pseudoaconitine itself has not been extensively documented, the synthetic strategies developed for structurally analogous Aconitum and Delphinium alkaloids provide a clear roadmap for accessing this complex molecule. nih.gov These alkaloids share a common intricate carbon skeleton, making the synthetic approaches to compounds like aconitine (B1665448), talatisamine, and neofinaconitine highly relevant. nih.govrsc.orgacs.org The immense challenge lies in the stereocontrolled construction of the polycyclic system and the installation of numerous functional groups. rsc.org

Retrosynthetic analysis of complex alkaloids like pseudoaconitine involves strategically breaking down the target molecule into simpler, more accessible starting materials. For the aconitane (B1242193) skeleton, synthetic strategies often hinge on convergent approaches where key fragments of the molecule are synthesized independently before being joined together.

A common retrosynthetic approach for related C19-norditerpenoid alkaloids involves late-stage formation of specific carbon-carbon bonds to simplify the complex hexacyclic core into more manageable polycyclic intermediates. nih.gov For instance, the synthesis of neofinaconitine utilized a strategy that disconnected the C11–C17 and C7–C8 bonds in the final stages. nih.gov Similarly, a fragment coupling approach has been successfully employed in the synthesis of talatisamine, where the molecule was disconnected into two key fragments: an epoxyketone and an alkenyl bromide. nih.gov This strategy relies on a crucial semipinacol rearrangement to form a hindered C11 quaternary center after the fragments are coupled. nih.gov

Key disconnection strategies often target the formation of the central ring systems. A powerful approach involves the use of cycloaddition reactions to construct the core structure. The Diels-Alder reaction, in particular, has been featured in several synthetic routes. In the synthesis of neofinaconitine, a novel Diels-Alder cycloaddition between an unstable azepinone dienophile and a siloxydiene was a key step in constructing the [5.4.0]-bicycloazepine ring system. nih.gov Another strategy focused on an intramolecular double Michael reaction to stereoselectively produce the tricyclic CDF ring system common to Aconitum alkaloids. rsc.org

Table 1: Key Retrosynthetic Disconnections in Aconitane Alkaloid Synthesis

| Target/Intermediate | Key Disconnection Strategy | Precursor Fragments/Reaction Type | Reference |

|---|---|---|---|

| Neofinaconitine | C11–C17 and C7–C8 bond formation | Diels-Alder cycloaddition of an azepinone and a diene | nih.gov |

| Talatisamine | Fragment coupling and semipinacol rearrangement | Epoxyketone and Alkenyl bromide fragments | nih.gov |

| Aconitine CDF Ring System | Intramolecular double Michael reaction | α,β-unsaturated enone ester | rsc.org |

The dense arrangement of stereogenic centers in the pseudoaconitine framework necessitates the use of highly stereocontrolled synthetic methods. rsc.org Diastereoselective reactions are crucial for establishing the correct relative stereochemistry throughout the complex polycyclic system.

One elegant example of stereocontrol is the synthesis of the CDF tricyclic part of Aconitum alkaloids. rsc.org An intramolecular double Michael reaction of an α,β-unsaturated enone ester using lithium hexamethyldisilazide yielded a tricyclo[5.2.2.01,5]undecane derivative in a highly stereoselective manner. rsc.org This intermediate was then converted to the tetracyclic CDF core via a Wagner-Meerwein-type rearrangement. rsc.org

The chiral pool strategy, which utilizes readily available enantiopure starting materials from nature, has also been effectively applied. A notable example is the stereocontrolled synthesis of a precursor to the fully oxygenated D ring of aconitine starting from D-(+)-glucose. rsc.org This approach featured a highly diastereoselective alkynyl Grignard ketone addition and a base-mediated rearrangement to form a key 1,3-diketone intermediate, successfully translating the chirality of glucose to the target ring system. rsc.org

To obtain a single enantiomer of the target alkaloid, as found in nature, enantioselective synthesis methods are paramount. These methods introduce chirality using a catalytic amount of a chiral agent, such as a metal-ligand complex or an organocatalyst.

In the synthesis of weisaconitine D and liljestrandinine, a catalytic, enantioselective Diels-Alder cycloaddition was developed to set the initial stereochemistry. escholarship.org While initial attempts with chiral Lewis acid catalysts were not highly selective, the use of a specific chiral dienophile ultimately proved successful. escholarship.org Another powerful example is found in the enantioselective synthesis of a key epoxyketone intermediate for talatisamine. nih.gov This route employed an asymmetric Michael addition of dimethyl malonate to a cyclopentenone, catalyzed by a chiral gallium–sodium–BINOL complex, which established the initial cyclopentanone (B42830) product in high enantiomeric excess (91% ee). nih.gov Such catalytic asymmetric reactions are critical for the efficient, preparative-scale synthesis of chiral building blocks for complex natural products. researchgate.net

Stereocontrolled Approaches and Chiral Pool Utilization

Semisynthesis from Abundant Aconitum Alkaloids

Functional group interconversions are the cornerstone of semisynthesis, allowing for the derivatization of natural alkaloids to study structure-activity relationships or to access analogs that are difficult to isolate. A straightforward example is the preparation of various C-8 long-chain fatty acid esters from aconitine-type alkaloids, including aconitine, mesaconitine (B191843), and pseudoaconitine itself. nih.gov This transformation was achieved by simply heating the parent alkaloid, which contains a C-8 acetyl group, with a neat fatty acid under vacuum. This method allows for the direct modification of the C-8 position, replacing the acetyl group with other ester functionalities. nih.gov Pyrolysis represents another chemical transformation, where heating pseudoaconitine in a dry state results in the formation of pyropseudoaconitine, a compound that has lost an acetyl group. wikipedia.org

Beyond simple functional group exchanges, semisynthesis can also involve stereoselective transformations to alter the molecule's three-dimensional structure. While specific examples of modifying the core stereochemistry of pseudoaconitine are not prevalent in the reviewed literature, the general principles of stereoselective synthesis would apply. For example, the reduction of a ketone to a secondary alcohol using chiral reducing agents could, in principle, be used to selectively form one diastereomer over another. In the total synthesis of (−)-liljestrandinine, a related alkaloid, the C8 ketone was converted to a methyl ether, and subsequent reduction steps were performed to achieve the final target, demonstrating the types of transformations that could be applied in a semisynthetic context. nih.gov These modifications are crucial for probing the biological importance of specific stereocenters and functional groups within the aconitane framework.

Functional Group Interconversions

Regioselective Chemical Modifications of Pseudoaconitine Scaffold

The selective chemical modification of the pseudoaconitine scaffold is crucial for studying structure-activity relationships (SAR) and reducing its inherent toxicity. Due to the presence of multiple ester and hydroxyl groups, achieving regioselectivity is a primary obstacle. Research has focused on the hydrolysis of the ester groups, which has been shown to significantly decrease toxicity. rsc.orgnih.gov

Key chemical modifications include:

Hydrolysis: The ester groups at positions C-8 (acetyl) and C-14 (veratroyl) are the most reactive sites for hydrolysis. nih.govfrontiersin.org Traditional processing methods for Aconitum roots, which involve boiling or heating, facilitate the hydrolysis of the highly toxic diester alkaloids into less toxic monoester and non-ester derivatives. rsc.orgresearchgate.net For instance, the selective hydrolysis of the acetyl group at C-8 from pseudoaconitine yields the corresponding monoester, veratroylpseudoaconine. This transformation is noted in traditional Ayurvedic "Shodhana" (purification) processes, where pseudoaconitine is converted to this far less toxic substance. science.gov Further hydrolysis removes the C-14 veratroyl group, yielding the non-toxic amino alcohol, pseudoaconine.

Pyrolysis: When pseudoaconitine is heated in a dry state, it undergoes pyrolysis to form pyropseudaconitine (C₃₄H₄₇NO₁₀). wikipedia.org This reaction involves a more complex structural rearrangement beyond simple hydrolysis.

O-Demethylation and Acylation: For the related aconitine-type alkaloids, regioselective O-demethylation has been demonstrated, enabling subsequent functionalization, such as acylation, at specific positions. rsc.org This approach allows for the synthesis of new analogues by introducing different acyl groups, which can alter the compound's biological targets and activity. rsc.org

These transformations highlight that the ester linkages are the most accessible sites for regioselective modification.

Table 1: Examples of Chemical Modifications of the Pseudoaconitine Scaffold

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |

| Pseudoaconitine | Heat, Water (as in traditional decoction) | Veratroylpseudoaconine | Selective hydrolysis of C-8 acetyl ester | science.gov |

| Pseudoaconitine | Stronger hydrolytic conditions | Pseudoaconine | Hydrolysis of both C-8 acetyl and C-14 veratroyl esters | zenodo.org |

| Pseudoaconitine | Dry heating (Pyrolysis) | Pyropseudaconitine | Thermal rearrangement | wikipedia.org |

Chemoenzymatic and Biocatalytic Approaches in Synthesis

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis and modification of complex natural products, prized for their high selectivity under mild reaction conditions. nih.govrsc.org While the de novo synthesis of a molecule as complex as pseudoaconitine using these methods is not yet reported, biocatalysis presents a promising strategy for its regioselective derivatization. mdpi.com

The application of enzymes, particularly hydrolases like lipases and esterases, is well-suited for modifying the aconitane skeleton. nih.gov These enzymes can catalyze the regio- and stereoselective acylation or hydrolysis of ester bonds, which is often difficult to achieve with conventional chemical methods. nih.govnih.gov

Enzymatic Hydrolysis: Carboxylesterases are known to be involved in the in vivo metabolism of aconitine-type alkaloids, catalyzing hydrolysis at the C-8 and C-14 ester positions. frontiersin.orgnih.gov This natural metabolic process can be harnessed in vitro. Lipases, such as those from Candida species, have been successfully used to catalyze the acylation and deacylation of other complex molecules like steroids and nucleosides, demonstrating their potential for selective modifications on the pseudoaconitine scaffold. nih.govcore.ac.uk The traditional use of cow's urine in some detoxification processes may also involve enzymatic activity that contributes to the hydrolysis of toxic esters. science.gov

Enzymatic Acylation (Transesterification): The reverse reaction, enzymatic acylation, can be used to introduce new functionalities. For example, a lipase (B570770) could catalyze the transesterification of the C-14 hydroxyl group in veratroylpseudoaconine with a different acyl donor, creating novel analogues. Lipase-catalyzed acylation has been shown to be highly effective for various substrates, including amines and alcohols. nih.gov

The development of biocatalysis for diterpenoid alkaloid modification is an emerging field, with the potential to generate libraries of new compounds for pharmacological screening. nih.govmdpi.com

Table 2: Potential Biocatalytic Reactions for Pseudoaconitine Modification

| Substrate | Enzyme Class | Potential Reaction | Product | Significance |

| Pseudoaconitine | Lipase / Esterase | Regioselective deacetylation | Veratroylpseudoaconine | Reduction of toxicity, creation of intermediate for further derivatization. frontiersin.orgnih.gov |

| Veratroylpseudoaconine | Lipase | Transesterification at C-8 | Novel C-8 acylated analogue | Generation of new derivatives with potentially altered bioactivity. nih.govnih.gov |

| Pseudoaconine | Lipase | Regioselective acylation | Monoester or diester analogues | Re-introduction or novel introduction of ester groups to probe SAR. nih.gov |

Preparation of Radiolabeled and Stable Isotope-Labeled Pseudoaconitine for Research

The synthesis of isotopically labeled pseudoaconitine is essential for detailed research into its metabolism, pharmacokinetics, and mechanism of action. nih.govnih.gov Stable isotope labeling (e.g., with ²H, ¹³C, ¹⁵N) is particularly valuable for studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, while radiolabeling (e.g., with ³H, ¹⁴C) is used for quantitative biodistribution and metabolic fate studies. nih.govdoi.org

There are two primary strategies for preparing labeled complex molecules:

Chemical Synthesis with Labeled Precursors: This is the most common approach. It involves incorporating an isotopically labeled building block at a strategic point in the synthetic or semi-synthetic pathway. doi.org For a molecule like pseudoaconitine, this could involve:

Synthesizing labeled veratric acid (e.g., with ¹³C in the carboxyl group or methoxy (B1213986) groups) and using it to acylate pseudoaconine at the C-14 position.

Using labeled acetylating agents (e.g., [¹³C₂]-acetic anhydride) to introduce a label at the C-8 position.

A study on the biosynthesis of capsaicinoids successfully used [1'-(¹³C)][5-(²H)]-vanillin, a labeled precursor, to trace the metabolic pathway, demonstrating the feasibility of this approach for complex natural products. escholarship.org

Global and Tracer-Based Isotope Labeling: In this method, an organism (such as the Aconitum plant or a cell culture) is grown in a medium containing a simple, globally labeled nutrient, such as ¹³CO₂ or ¹⁵NH₄Cl. doi.org The organism then incorporates the isotopes throughout the newly synthesized alkaloids. This method is powerful for discovering new metabolites and understanding biosynthetic pathways but can be complex and costly to implement. nih.govplos.org

These labeled compounds are indispensable for accurately tracking the molecule and its metabolites in complex biological systems, helping to distinguish them from endogenous compounds and providing quantitative data on metabolic turnover. nih.govnih.gov

Table 3: Methods and Applications of Isotopic Labeling for Pseudoaconitine Research

| Isotope(s) | Labeling Method | Research Application | Analytical Technique(s) | Reference |

| ¹³C, ¹⁵N, ²H | Chemical synthesis using labeled precursors | Elucidation of metabolic pathways, structural confirmation of metabolites, quantitative analysis (isotope dilution) | LC-MS/MS, High-Resolution MS, NMR | doi.orgescholarship.orgplos.org |

| ¹³C, ¹⁵N | Global labeling in plant/cell culture | Discovery of biosynthetic pathways and novel metabolites | LC-MS/MS, NMR | nih.govdoi.org |

| ³H, ¹⁴C | Chemical synthesis using radiolabeled precursors | Drug metabolism and pharmacokinetic (DMPK) studies, whole-body autoradiography | Scintillation counting, Autoradiography | rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Pseudoaconitine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of pseudoaconitine, offering high accuracy and resolution, which are critical for determining the elemental composition of the molecule and its metabolites. thermofisher.commasonaco.org Instruments like the Orbitrap and time-of-flight (TOF) mass spectrometers provide the necessary precision to confirm the molecular formula of pseudoaconitine (C36H51NO12) by measuring its mass with a high degree of accuracy, often to within a few parts per million (ppm). thermofisher.commdpi.com This capability is crucial for distinguishing pseudoaconitine from other co-eluting compounds or alkaloids with similar nominal masses.

Furthermore, HRMS is instrumental in metabolite identification studies. wuxiapptec.com The metabolic fate of pseudoaconitine can be investigated by analyzing biological samples (e.g., plasma, urine) using techniques like liquid chromatography-HRMS (LC-HRMS). mdpi.comnih.gov This approach allows for the detection and structural characterization of metabolites, which may be present at very low concentrations in complex biological matrices. nih.gov Advanced data acquisition strategies, such as automated background exclusion, enhance the ability to detect low-abundance metabolites that might otherwise be obscured by the biological background. thermofisher.com

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of pseudoaconitine and its analogues. science.govoup.com In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. uab.edu The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For aconitine-type alkaloids, including pseudoaconitine, fragmentation typically occurs at the labile ester groups. oup.complos.org Common fragmentation pathways for diester-diterpenoid alkaloids (DDAs) involve the neutral loss of acetic acid (CH3COOH) and benzoic acid or anisic acid. plos.orgnih.gov Specifically, the fragmentation of aconitum alkaloids often involves the loss of the acetyl group at C-8 and the aroyl group at C-14. oup.com These characteristic fragmentation patterns are used as structural markers to screen for and identify aconitum alkaloids in complex mixtures, such as herbal extracts or biological samples. oup.complos.org By analyzing the MS/MS spectra, researchers can confirm the presence of the core aconitine (B1665448) skeleton and identify the nature of the ester substituents, which is key to differentiating between alkaloids like aconitine, mesaconitine (B191843), hypaconitine (B608023), and pseudoaconitine. plos.org

Isotope Labeling in Mass Spectrometry Studies

Stable isotope labeling is a powerful technique used in mass spectrometry for quantitative analysis and to study metabolic pathways. biorxiv.orgbiorxiv.org In the context of pseudoaconitine research, isotope labeling can be employed to trace the metabolic fate of the alkaloid within a biological system. biorxiv.org For instance, by introducing a stable isotope-labeled version of pseudoaconitine (e.g., using 13C or 2H), researchers can track its conversion to various metabolites with high specificity and sensitivity. biorxiv.orgthieme-connect.com

This approach, often referred to as dynamic SILAC (Stable Isotope Labeling with Amino acids in Cell culture) in proteomics, can be adapted for small molecule analysis. The labeled compound and its unlabeled counterpart will exhibit a characteristic mass shift in the mass spectrum, allowing for their clear differentiation from endogenous molecules. biorxiv.org This enables the precise quantification of the parent compound and its metabolites over time, providing insights into the rate of metabolic conversion and elimination pathways. biorxiv.org While not routinely used for initial structure elucidation, isotope labeling is an invaluable tool for advanced pharmacokinetic and metabolomic studies of pseudoaconitine. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the complete structural elucidation of complex natural products like pseudoaconitine. fepbl.comresearchgate.netnih.gov Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework and the three-dimensional arrangement of atoms in the molecule. fepbl.commdpi.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information. mdpi.com The ¹H NMR spectrum reveals the chemical environment and connectivity of protons through chemical shifts and coupling constants, while the ¹³C NMR spectrum provides information about each carbon atom in the molecule. careerendeavour.com However, due to the complexity and signal overlap in the 1D spectra of large molecules like pseudoaconitine, advanced 2D NMR techniques are essential for unambiguous assignment. researchgate.net

Advanced 2D and 3D NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure of pseudoaconitine by establishing correlations between different nuclei. slideshare.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. ebi.ac.uk It provides a map of all C-H single bonds, simplifying the process of assigning proton and carbon signals. drugbank.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. biocrick.com It is used to identify spin systems within the molecule, such as the protons within a specific ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. slideshare.netresearchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is vital for determining the stereochemistry and the three-dimensional conformation of the molecule. ebi.ac.uk

By combining the data from these 1D and 2D NMR experiments, researchers can systematically assign all the proton and carbon resonances and definitively establish the complex, polycyclic structure of pseudoaconitine. researchgate.netbiocrick.com

Conformational Analysis using NMR

The three-dimensional shape, or conformation, of pseudoaconitine is crucial for its biological activity. NMR spectroscopy, particularly the NOESY experiment, is a primary tool for conformational analysis in solution. nih.govauremn.org.br The intensities of NOESY cross-peaks are inversely proportional to the sixth power of the distance between the protons, allowing for the estimation of interproton distances. These distance restraints can be used to build a 3D model of the molecule.

Studies on related C19-diterpenoid alkaloids have shown that the A-ring of the aconitine skeleton can exist in either a chair or a boat conformation. researchgate.net NMR data, including NOESY correlations and proton-proton coupling constants, can be used to determine the preferred conformation of this and other rings in the structure of pseudoaconitine. auremn.org.brresearchgate.net This detailed conformational information is essential for understanding how the molecule interacts with its biological targets.

Chromatographic Separation Techniques for Purity and Isomer Analysis

The isolation and purification of pseudoaconitine from its natural source, typically plants of the Aconitum genus, requires effective chromatographic separation techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used methods for the analysis and purification of aconitine-type alkaloids. nih.govsci-hub.seuniversiteitleiden.nl

Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of these alkaloids. nih.gov The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer, is optimized to achieve the best separation of pseudoaconitine from other related alkaloids that often coexist in the plant extract. nih.gov The high efficiency of UPLC systems allows for rapid analysis with improved resolution, which is beneficial for quality control and purity assessment of pseudoaconitine samples. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Aconitum alkaloids, including pseudoaconitine. nih.gov Its high resolution and accuracy make it indispensable for separating these complex compounds from their natural matrix. openaccessjournals.com The choice of detector is crucial and is based on the physicochemical properties of the analytes. shimadzu.fr

For pseudoaconitine and other alkaloids that possess UV-absorbing chromophores, Ultraviolet (UV) detectors and Diode Array Detectors (DAD) are commonly employed. scioninstruments.com DAD offers the advantage of acquiring a complete UV spectrum of the eluting compound, aiding in peak identification and purity assessment. scioninstruments.com The detection wavelength is often set around 230-240 nm for the analysis of these alkaloids. scielo.bracademicjournals.org

When coupled with Mass Spectrometry (MS), HPLC becomes an even more powerful tool. HPLC-MS, particularly with Electrospray Ionization (ESI), allows for the sensitive detection and structural characterization of alkaloids. nih.gov ESI-MS can provide molecular weight information and, through tandem mass spectrometry (MS/MS), detailed fragmentation patterns that are crucial for identifying known and novel alkaloids. scielo.brnih.gov For instance, HPLC-DAD/ESI-MSn methods have been developed to identify and characterize numerous flavonoids and alkaloids in complex herbal preparations. nih.gov

The versatility of HPLC is further enhanced by the variety of available stationary phases, with C18 columns being a popular choice for the reversed-phase separation of Aconitum alkaloids. researchgate.netajol.info Method parameters such as the mobile phase composition (often a mixture of acetonitrile and a buffer), pH, flow rate, and column temperature are meticulously optimized to achieve baseline separation of the target compounds. ajol.infoturkjps.org

Table 1: Example of HPLC Parameters for Aconitum Alkaloid Analysis

| Parameter | Value/Condition | Source |

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) | ajol.info |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 10.0) | ajol.info |

| Elution | Gradient | ajol.info |

| Flow Rate | 1.0 mL/min | ajol.info |

| Detection | DAD at 240 nm | academicjournals.org |

| Column Temp. | 30°C | ajol.info |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While HPLC is widely used, Gas Chromatography-Mass Spectrometry (GC-MS) offers a reliable alternative, particularly for the identification of compounds in forensic analysis. GC is inherently unsuitable for polar and non-volatile substances like many alkaloids. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. nih.gov

The derivatized alkaloids can then be separated on a capillary column and detected by a mass spectrometer. GC-MS provides detailed mass spectra and fragmentation patterns, which are compared against spectral libraries (like NIST) for compound identification. ijrap.net This technique has been reported as a method for detecting trace levels of Aconitum alkaloids in biological samples like blood and urine. nih.govug.edu.gh

Table 2: Typical GC-MS System Parameters for Aconitum Alkaloid Analysis

| Parameter | Value/Condition | Source |

| Injector/Transfer Line Temp. | 320°C | |

| Ion Source Temperature | 250°C | |

| Ionization Energy | 70 eV | |

| Carrier Gas | Helium | ijrap.net |

| Derivatization Agent | TMS | nih.gov |

Countercurrent Chromatography for Preparative Isolation in Research

Countercurrent Chromatography (CCC), particularly High-Speed Countercurrent Chromatography (HSCCC), is a valuable liquid-liquid partition chromatography technique for the preparative isolation and purification of natural products like pseudoaconitine from crude extracts. science.govnih.gov Unlike solid-support chromatography, CCC avoids irreversible adsorption of the sample onto a stationary phase, leading to high recovery of target compounds. scialert.net

The success of a CCC separation hinges on the selection of a suitable two-phase solvent system. science.gov This system is chosen based on the partition coefficient (K) of the target compounds. For Aconitum alkaloids, solvent systems often composed of mixtures like n-hexane, ethyl acetate, methanol, and water are employed. researchgate.netscience.gov By optimizing the solvent system and other parameters like rotational speed and flow rate, researchers can achieve efficient, single-step purification of multiple alkaloids from a complex mixture. researchgate.netnih.gov For example, a two-phase solvent system of n-hexane-chloroform-ethanol-water has been used for the separation of alkaloids from Aconitum pendulum. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional structure of crystalline compounds like pseudoaconitine. cdnsciencepub.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. iucr.org

The crystal structure of pseudoaconitine has been determined, revealing it to be a C19 norditerpenoid alkaloid. iucr.org The analysis confirmed the molecular formula as C36H51NO12 and provided detailed geometric parameters. iucr.orgnih.gov For instance, the six-membered ring D was found to have a half-chair conformation. iucr.org The crystal structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. iucr.org While the absolute structure could not be established solely from the analysis of pseudoaconitine itself in one study, it was confirmed by relating it to the known absolute structure of a similar compound, chasmanine. iucr.org Early crystallographic studies described the crystals as rhomboidal in shape. zenodo.org

Table 3: Crystallographic Data for Pseudoaconitine

| Parameter | Value | Source |

| Molecular Formula | C36H51NO12 | iucr.org |

| System | Orthorhombic (described in early studies) | zenodo.org |

| Special Feature | Ring D in half-chair conformation | iucr.org |

| Stabilization | Network of hydrogen bonds | iucr.org |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for the stereochemical analysis of chiral molecules. chiralabsxl.com It measures the differential absorption of left- and right-circularly polarized light by a sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. chiralabsxl.com

For alkaloids like pseudoaconitine, CD spectroscopy serves as a critical tool. One of its primary applications is the assignment of absolute stereochemistry, typically by comparing the experimental spectrum of an unknown compound with that of a known, structurally similar compound. chiralabsxl.com The mirror-image relationship between the CD spectra of enantiomers provides a definitive way to determine the "handedness" of a molecule. chiralabsxl.com

Furthermore, CD spectroscopy can be used in conformational studies, as changes in the spatial arrangement of chromophores within the molecule will lead to changes in the CD spectrum. In recent research on related diterpenoid alkaloids, electronic circular dichroism (ECD) calculations have been used in conjunction with spectroscopic data to determine the structures of new compounds. researchgate.net The technique has also been successfully applied to the chiral HPLC separation and analysis of other indole (B1671886) alkaloids, where the CD spectra of the isolated enantiomers were measured. nih.gov

Biotransformation and Metabolic Pathways of Pseudoaconitine in Biological Systems Non Clinical Research

In Vitro Metabolic Studies using Microsomes, Hepatocytes, and Cell Cultures

In vitro models are widely employed to investigate the metabolic fate of compounds like pseudoaconitine. These models include liver microsomes, primary hepatocytes, and various cell lines, each offering distinct advantages and limitations in replicating in vivo metabolic conditions. mdpi.com

Hepatocytes, particularly cryopreserved human hepatocytes, are considered highly physiologically relevant for drug metabolism studies. They retain a comprehensive array of xenobiotic-metabolizing enzymes, including cytochrome P450 (P450) isoforms, UDP-glucuronosyltransferases (UGTs), sulfotransferases (STs), monoamine oxidases (MAOs), and glutathione (B108866) S-transferases (GSTs), along with their necessary co-factors at physiological concentrations. mdpi.comaltex.org This makes them a robust model for predicting in vivo hepatic clearance. mdpi.com

Liver microsomes, which are subcellular fractions, are valuable for studying specific metabolic pathways, especially those mediated by microsomal enzymes like P450s and UGTs. However, they lack cytosolic enzymes (e.g., STs, GSTs) and mitochondrial enzymes (e.g., MAOs) and require supplementation with co-factors for metabolic activation. mdpi.comaltex.org Cell lines, while useful, often exhibit limited metabolic capabilities compared to primary cells. mdpi.com

Phase I biotransformation of diterpenoid alkaloids, including pseudoaconitine, primarily involves reactions such as deacetylation, dehydroxylation, demethylation, and ester hydrolysis. researchgate.net These reactions lead to the formation of metabolites that are generally less toxic or serve as substrates for subsequent phase II conjugation.

For pseudoaconitine, a significant phase I metabolic pathway involves ester hydrolysis. Traditional processing methods, such as Ayurvedic Shodhana, have been observed to convert pseudoaconitine into less toxic substances like veratroyl pseudoaconine. researchgate.net This suggests that the ester bonds within the pseudoaconitine structure are susceptible to enzymatic hydrolysis. Similarly, related diester diterpenoid alkaloids like aconitine (B1665448), mesaconitine (B191843), and hypaconitine (B608023) can be broken down into compounds such as benzoylaconine (B606023), aconine, and pyroaconine through hydrolysis, which are also less toxic derivatives. frontiersin.orgwikipedia.orgnih.gov

Table 1: Representative Phase I Biotransformation Products of Pseudoaconitine and Related Diester Diterpenoid Alkaloids

| Parent Compound | Biotransformation Pathway | Identified Phase I Products |

| Pseudoaconitine | Ester Hydrolysis | Veratroyl pseudoaconine |

| Aconitine | Hydrolysis, Deacetylation, Dehydroxylation, Demethylation, Esterification | Benzoylaconine, Aconine, Pyroaconine, Mono-ester Aconitum Alkaloids, Lipo-alkaloids researchgate.netfrontiersin.orgwikipedia.orgnih.gov |

Phase II conjugation pathways are critical for further increasing the polarity of metabolites, enabling their efficient excretion from the body. These reactions typically involve the transfer of endogenous molecules to functional groups on the parent compound or its phase I metabolites. uomus.edu.iqreactome.org